
6-(Hydroxymethyl)-2-isopropoxy-3-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Hydroxymethyl)-2-isopropoxy-3-nitrophenol is an organic compound characterized by the presence of hydroxymethyl, isopropoxy, and nitro functional groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2-isopropoxy-3-nitrophenol typically involves multi-step organic reactions. One common method starts with the nitration of 2-isopropoxyphenol to introduce the nitro group at the 3-position. This is followed by a formylation reaction to introduce the hydroxymethyl group at the 6-position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and formaldehyde in the presence of a base for formylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Hydroxymethyl)-2-isopropoxy-3-nitrophenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 6-(Carboxymethyl)-2-isopropoxy-3-nitrophenol.
Reduction: 6-(Hydroxymethyl)-2-isopropoxy-3-aminophenol.
Substitution: Various ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
6-(Hydroxymethyl)-2-isopropoxy-3-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-(Hydroxymethyl)-2-isopropoxy-3-nitrophenol depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The hydroxymethyl and isopropoxy groups can enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Hydroxymethyl)-2-methoxy-3-nitrophenol: Similar structure but with a methoxy group instead of an isopropoxy group.
6-(Hydroxymethyl)-2-ethoxy-3-nitrophenol: Similar structure but with an ethoxy group instead of an isopropoxy group.
6-(Hydroxymethyl)-2-isopropoxy-4-nitrophenol: Similar structure but with the nitro group at the 4-position.
Uniqueness
6-(Hydroxymethyl)-2-isopropoxy-3-nitrophenol is unique due to the specific combination of functional groups and their positions on the phenol ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H13NO5 |
|---|---|
Poids moléculaire |
227.21 g/mol |
Nom IUPAC |
6-(hydroxymethyl)-3-nitro-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C10H13NO5/c1-6(2)16-10-8(11(14)15)4-3-7(5-12)9(10)13/h3-4,6,12-13H,5H2,1-2H3 |
Clé InChI |
VTLXUASBSKGWKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1O)CO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


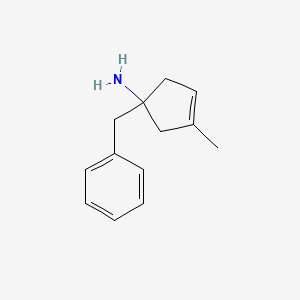
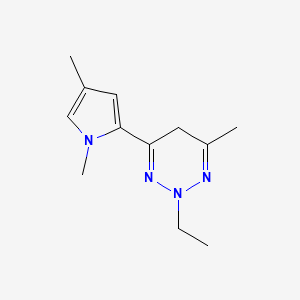
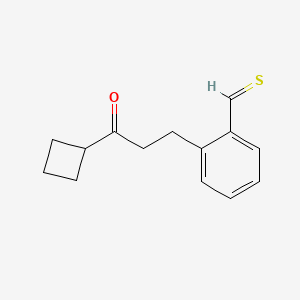
![3-Methylisoxazolo[3,4-d]pyridazin-7-ol](/img/structure/B13097304.png)
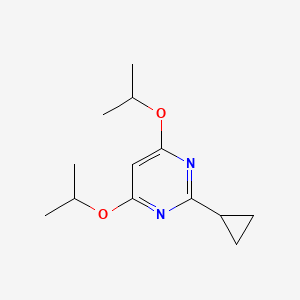
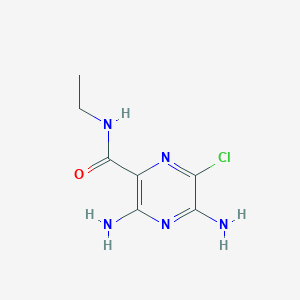

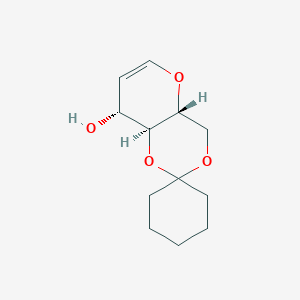


![(3AS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olsulfate](/img/structure/B13097350.png)
![2,3-Dimethylpyridazino[1,6-a]benzimidazole](/img/structure/B13097351.png)


